2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The primary target of the compound 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.
Mode of Action
It is known to interact with its target, fructose-1,6-bisphosphatase 1 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing the gluconeogenesis pathway.
Biochemical Pathways
The compound is likely to affect the gluconeogenesis pathway due to its interaction with Fructose-1,6-bisphosphatase 1 . This could lead to downstream effects on glucose metabolism.
Result of Action
Given its target, it may influence glucose metabolism by modulating the activity of Fructose-1,6-bisphosphatase 1 . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions
Cellular Effects
It is speculated that the compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide vary with different dosages in animal models .
Preparation Methods
The synthesis of 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced by methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression.
Biological Research: It is used in biological assays to study its effects on various cell lines and its potential as a therapeutic agent.
Pharmaceutical Industry: The compound is explored for its potential use in drug development and formulation.
Comparison with Similar Compounds
Similar compounds to 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide include:
2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzenesulfonamide: This compound has a similar structure but contains a benzenesulfonamide group instead of a thiophene carboxamide group.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide: This compound has a benzamide group instead of a thiophene carboxamide group and is studied for its anti-inflammatory properties.
(6-methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride: This compound has a methanamine group and is used in various biological studies.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzothiazole and thiophene rings, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c1-19-6-2-3-8-9(4-6)20-13(16-8)17-12(18)7-5-10(14)21-11(7)15/h2-5H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPCUBGBFIQXLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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